molecular formula C10H11BrO4 B2461665 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone CAS No. 18064-88-5

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

Cat. No.: B2461665
CAS No.: 18064-88-5
M. Wt: 275.098
InChI Key: PVQORRKQECTEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . It is a brominated phenolic compound, characterized by the presence of bromine, methoxy, and hydroxy groups on a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone typically involves the bromination of 1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is unique due to the presence of both methoxy and hydroxy groups on the phenyl ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQORRKQECTEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.